

A Technical Guide to 1-(4-Bromophenyl)cyclobutanol: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Bromophenyl)cyclobutanol**

Cat. No.: **B168832**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclobutanol is a halogenated organic compound featuring a cyclobutane ring, a hydroxyl group, and a bromophenyl substituent. Its distinct structure makes it a valuable intermediate in organic synthesis and a point of interest in medicinal chemistry. The cyclobutane moiety provides conformational restriction, a desirable trait in the design of bioactive molecules. This document provides a comprehensive overview of the known physicochemical properties of **1-(4-Bromophenyl)cyclobutanol**, a detailed experimental protocol for its synthesis, and a proposed workflow for its analytical characterization.

Physicochemical Properties

The properties of **1-(4-Bromophenyl)cyclobutanol** are critical for its application in research and development. While some experimental data is available, several key parameters are based on computational predictions. The appearance of the compound has been variously described as a white to off-white solid or a clear oil, which may depend on its purity and physical state.^[1]

Table 1: Physicochemical Data for **1-(4-Bromophenyl)cyclobutanol**

Property	Value	Source
CAS Number	19936-14-2	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO	[2]
Molecular Weight	227.1 g/mol	[2]
Appearance	White to off-white Solid / Clear Oil	[1]
Boiling Point	306.1 ± 25.0 °C (Predicted)	[1]
Density	1.547 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	14.29 ± 0.20 (Predicted)	[1]
Storage Temperature	2-8°C	[1] [3]

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)cyclobutanol

The following protocol describes the synthesis of **1-(4-Bromophenyl)cyclobutanol** from 1-bromo-4-iodobenzene and cyclobutanone.[\[1\]](#)

Materials:

- 1-bromo-4-iodobenzene
- Anhydrous tetrahydrofuran (THF)
- n-butyllithium (2.5 M solution in hexane)
- Cyclobutanone
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Heptane

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Nitrogen gas supply

Procedure:

- Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a reaction vessel under a nitrogen atmosphere.
- Cool the reaction mixture to -78 °C using a suitable cooling bath.
- Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution.
- Stir the mixture continuously at -78 °C for 20 minutes.
- Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.
- After the addition is complete, allow the reaction system to gradually warm to room temperature.
- Continue stirring for 16 hours.
- Quench the reaction by adding a saturated aqueous ammonium chloride solution.
- Extract the product with a 1:1 (v/v) mixture of ethyl acetate/tetrahydrofuran.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as a thick oil.
- Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane.
- The final product is obtained as a clear oil (0.8033 g, 65% yield).[\[1\]](#)

Proposed Analytical Workflow: Purity Determination by RP-HPLC

While a specific, validated HPLC method for **1-(4-Bromophenyl)cyclobutanol** is not readily available in the literature, a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for purity analysis. The following is a proposed starting point for method development, adapted from established methods for structurally similar aryl compounds.^{[4][5]}

Instrumentation and Reagents:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5.0 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Reference standard of **1-(4-Bromophenyl)cyclobutanol**

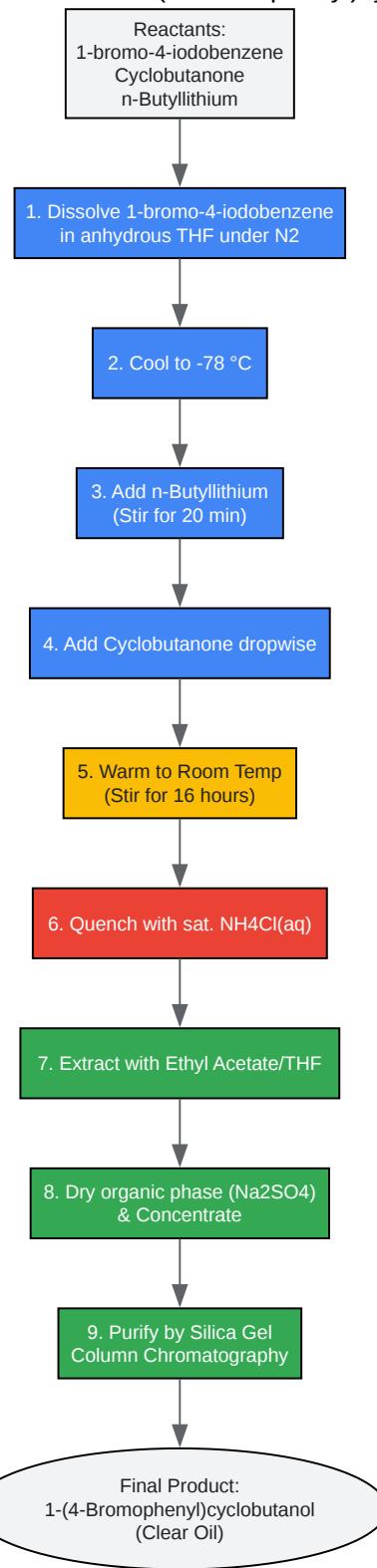
Proposed Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV scan of the analyte (likely in the 220-260 nm range).
- Injection Volume: 10 μ L
- Column Temperature: Ambient or controlled at 25°C.

Procedure:

- Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like acetonitrile. Create a series of dilutions for linearity

assessment.


- Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a known concentration.
- Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of **1-(4-Bromophenyl)cyclobutanol**.

Synthesis Workflow for 1-(4-Bromophenyl)cyclobutanol


[Click to download full resolution via product page](#)**Caption: Chemical synthesis workflow for **1-(4-Bromophenyl)cyclobutanol**.**

Biological Investigation Workflow

Compounds containing a cyclobutane ring are of interest for their potential biological activities.

[6] The workflow below outlines a conceptual approach for the initial biological screening and characterization of **1-(4-Bromophenyl)cyclobutanol**.

Conceptual Workflow for Biological Investigation

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the biological screening of novel compounds.

Conclusion

1-(4-Bromophenyl)cyclobutanol presents a scaffold of interest for further chemical and biological exploration. This guide provides foundational data on its physicochemical properties and a reliable synthesis protocol. The outlined analytical and biological investigation workflows offer a structured approach for researchers aiming to characterize this compound and explore its potential applications in drug discovery and materials science. The predicted properties suggest a stable compound, while the synthesis protocol is accessible and scalable for laboratory settings. Further experimental validation of its properties and biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-bromophenyl)cyclobutanol | 19936-14-2 [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. Cas 1183047-51-9,3-(4-BroMophenyl)cyclobutanol | lookchem [lookchem.com]
- 4. jchr.org [jchr.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1-(4-Bromophenyl)cyclobutanol: Physicochemical Properties and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168832#physicochemical-properties-of-1-4-bromophenyl-cyclobutanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com